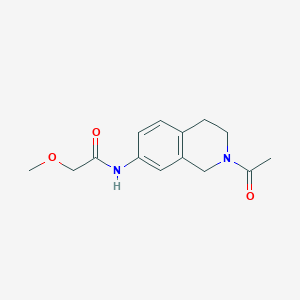

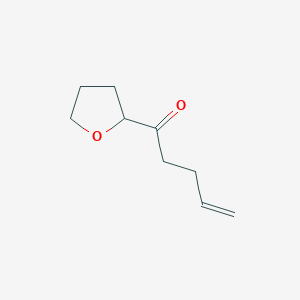

![molecular formula C13H11N3O B2406826 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine CAS No. 313701-56-3](/img/structure/B2406826.png)

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine, often referred to as MOPPA, is a heterocyclic compound with a variety of applications in scientific research and medicine. It is a synthetic compound, which has been found to have a number of beneficial effects, including anti-inflammatory and analgesic effects. MOPPA is used in laboratory experiments to study the effects of drugs on biological systems, as well as to investigate the structure and function of proteins and enzymes.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Activity

Research has shown that compounds similar to 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine possess significant anti-inflammatory and analgesic properties. These compounds, including some 2-(substituted phenyl)oxazolo[4,5-b]pyridines, exhibit activities comparable to known drugs like phenylbutazone or indomethacin, but without causing gastrointestinal irritation typically associated with acidic anti-inflammatory compounds (Clark et al., 1978).

Synthesis and Chemical Reactions

The compound and its related variants have been the focus of various synthetic and chemical studies. For instance, the preparation of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione and its reaction with amines to produce corresponding thioureas has been documented (Davidkov & Simov, 1981). Additionally, there has been research on the mild direct Pd-catalyzed arylation of oxazolo[4,5-b]pyridine, highlighting the compound's utility in various chemical reactions (Zhuravlev, 2006).

Antimicrobial Activity

Another significant area of application is in antimicrobial studies. Some derivatives of this compound have shown promising antimicrobial activities against various bacterial and fungal strains. Specific derivatives demonstrated activity superior to traditional antibiotics like ampicillin and gentamicin (Celik et al., 2021).

Applications in Dye Synthesis

The compound and its derivatives have also found applications in the synthesis of dyes. For example, 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines were used to produce monoazo dyes suitable for polyamide fabrics, indicating their utility in the textile industry (Barni et al., 1985).

Propiedades

IUPAC Name |

2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTVXCWMSWDXMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643926 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

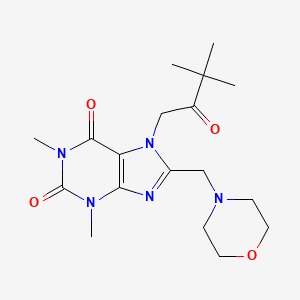

![2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406746.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)

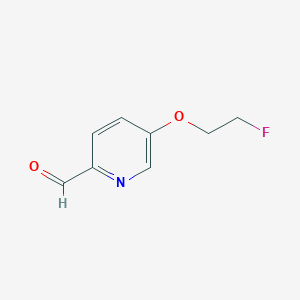

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2406748.png)

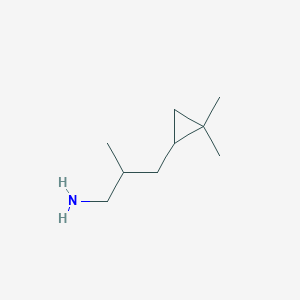

![N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2406750.png)

![5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2406753.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2406761.png)

![[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate](/img/structure/B2406762.png)